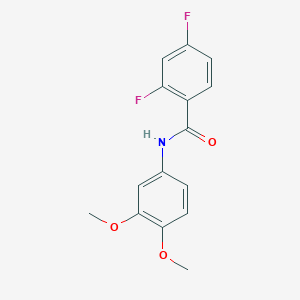

![molecular formula C12H13N5S3 B5708556 9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)

9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

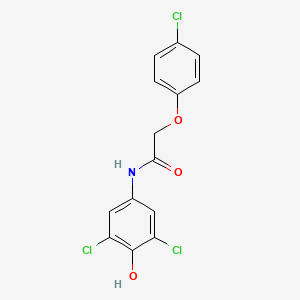

The compound “9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione” is a derivative of thienopyrimidine . Thienopyrimidines are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

科学研究应用

Antitumor Activity

Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety, which is a part of the compound , have been reported as having antitumor activity . This suggests that our compound could potentially be used in cancer research and treatment.

Corticotropin-Releasing Factor 1 Receptor Antagonists

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been used as corticotropin-releasing factor 1 receptor antagonists . This implies that our compound could be used in the study and treatment of disorders related to the corticotropin-releasing factor 1 receptor.

Calcium Channel Modulators

These compounds can also act as calcium channel modulators . This suggests potential applications in the treatment of diseases related to calcium channels, such as hypertension and angina.

Treatment of Alzheimer’s Disease

The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been used in the treatment of Alzheimer’s disease . This suggests that our compound could potentially be used in Alzheimer’s research and treatment.

Treatment of Insomnia

Compounds with this moiety have also been used in the treatment of insomnia . This suggests potential applications in sleep research and the treatment of sleep disorders.

Antiparasitic Activity

Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites . This suggests that our compound could potentially be used in the study and treatment of parasitic infections.

未来方向

Thienopyrimidines, including “9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione”, hold promise for future research due to their diverse biological activities and their structural similarity to purines . Future research could focus on exploring the therapeutic potential of these compounds, particularly in the field of oncology .

作用机制

Target of Action

The primary target of this compound is the mammalian target of rapamycin (mTOR) . mTOR is a crucial component in cell growth, proliferation, and survival, and it has been validated as an effective target for cancer therapy .

Mode of Action

This compound, along with its derivatives, exhibits good mTOR kinase inhibitory activity and selectivity over PI3Kα . By inhibiting mTOR, the compound can exert antitumor activity by inhibiting both mTORC1 and mTORC2 .

Biochemical Pathways

The inhibition of mTOR affects several biochemical pathways. One of the key pathways is the AKT/P70S6 kinase pathway . The compound can suppress the phosphorylation of AKT and P70S6 kinase, which are crucial components of the mTOR pathway .

Result of Action

The compound can induce cell cycle arrest of cancer cells at the G0/G1 phase . It can also suppress the migration and invasion of these cancer cells . Additionally, it can regulate autophagy-related proteins to induce autophagy .

属性

IUPAC Name |

13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5S3/c1-16-4-3-6-7(5-16)20-10-8(6)9-14-15-11(18)17(9)12(13-10)19-2/h3-5H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOALRXGKKDYRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC3=C2C4=NNC(=S)N4C(=N3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-5-(methylsulfanyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidin-3-ylhydrosulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)

![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)

![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)